Methyl isoquinoline-7-carboxylate
Overview
Description
Methyl isoquinoline-7-carboxylate is a chemical compound belonging to the isoquinoline family Isoquinolines are heterocyclic aromatic organic compounds, characterized by a benzene ring fused to a pyridine ring
Scientific Research Applications
Methyl isoquinoline-7-carboxylate has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: It serves as a building block for the synthesis of biologically active molecules, including alkaloids and pharmaceuticals.
Medicine: It is explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Safety and Hazards
Future Directions
Quinoline and its analogues, including “Methyl isoquinoline-7-carboxylate”, have versatile applications in the fields of industrial and synthetic organic chemistry . They play a major role in drug discovery and medicinal chemistry . The future directions in this field may involve the development of new synthesis methods and the exploration of their biological and pharmaceutical activities .
Mechanism of Action
Target of Action
Methyl isoquinoline-7-carboxylate is a derivative of the isoquinoline class of compounds Isoquinolines are known to interact with a variety of biological targets, but the specific targets of this compound are not well-documented in the literature
Mode of Action
The mode of action of this compound is currently unknown due to the lack of specific studies on this compound. Isoquinoline derivatives are generally known to interact with their targets through various mechanisms, such as binding to receptors or enzymes, which can lead to changes in cellular processes .
Biochemical Pathways
Isoquinoline derivatives are known to be involved in a variety of biochemical pathways
Action Environment
Factors such as temperature, ph, and the presence of other compounds can potentially affect the action of a compound .
Biochemical Analysis
Biochemical Properties
It is known that isoquinoline alkaloids, which Methyl isoquinoline-7-carboxylate is a part of, are derived from tyrosine or DOPA to yield dopamine . This dopamine, along with 4-hydroxyphenylacetaldehyde, an aldehyde derived from tyrosine, is converted to reticuline, an important precursor of various benzylisoquinoline alkaloids .
Cellular Effects
Isoquinoline alkaloids, a group that this compound belongs to, have been found to exhibit potent broad-spectrum anticancer activity through various mechanisms, including arresting the cell cycle and inducing apoptosis .
Molecular Mechanism
Isoquinoline alkaloids, which this compound is a part of, have been found to exert their effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Temporal Effects in Laboratory Settings
It is known that this compound is stored in dry, room temperature conditions for stability .
Metabolic Pathways
It is known that isoquinoline alkaloids, which this compound is a part of, are derived from tyrosine or DOPA to yield dopamine .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl isoquinoline-7-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the cyclization of benzaldehyde derivatives with aminoacetals under acidic conditions. Another method is the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives with acid chlorides.
Industrial Production Methods: Industrial production of this compound often employs catalytic processes to enhance yield and efficiency. Catalysts such as palladium or platinum are used in hydrogenation reactions to facilitate the formation of the isoquinoline ring. Additionally, solvent-free conditions and microwave-assisted synthesis are explored to make the process more environmentally friendly and cost-effective .
Chemical Reactions Analysis
Types of Reactions: Methyl isoquinoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form isoquinoline-7-carboxylic acid.
Reduction: Reduction reactions can convert it to tetrahydroisoquinoline derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the isoquinoline ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine, chlorine, and nitrating agents are used under controlled conditions.
Major Products:
Oxidation: Isoquinoline-7-carboxylic acid.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Halogenated or nitrated isoquinoline derivatives
Comparison with Similar Compounds
Quinoline: Similar in structure but with a nitrogen atom at a different position.
Isoquinoline: The parent compound of methyl isoquinoline-7-carboxylate.
Tetrahydroisoquinoline: A reduced form of isoquinoline with different biological activities.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboxylate group at the 7-position allows for further functionalization, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl isoquinoline-7-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO2/c1-14-11(13)9-3-2-8-4-5-12-7-10(8)6-9/h2-7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBSCADYIYSQTJC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40627674 | |
Record name | Methyl isoquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
178262-31-2 | |
Record name | Methyl 7-isoquinolinecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178262-31-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl isoquinoline-7-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40627674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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